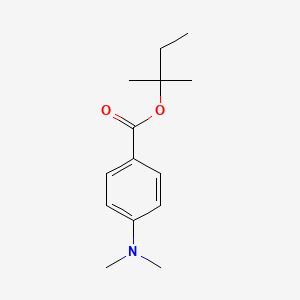
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-ethyl-2H-azirene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azirene derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The azirene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azirene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a mimic of phosphate esters, allowing it to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the azirene ring.
Diethyl ethylphosphonate: Another phosphonate ester with a different alkyl group attached to the phosphorus atom.
Uniqueness
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other phosphonate esters. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
293743-13-2 |
|---|---|
Formule moléculaire |
C8H16NO3P |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-3-ethyl-2H-azirine |
InChI |
InChI=1S/C8H16NO3P/c1-4-7-8(9-7)13(10,11-5-2)12-6-3/h8H,4-6H2,1-3H3 |
Clé InChI |
UALHOUBCFKPPDI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC1P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


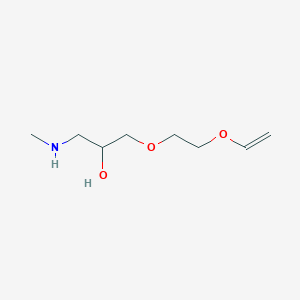

![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
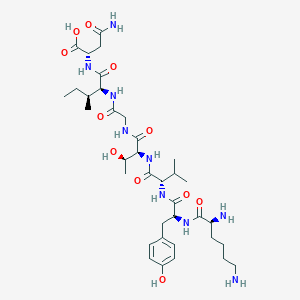
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)

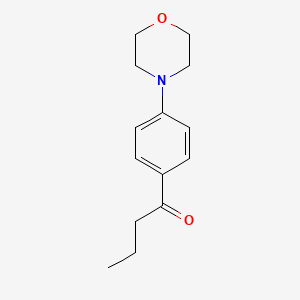

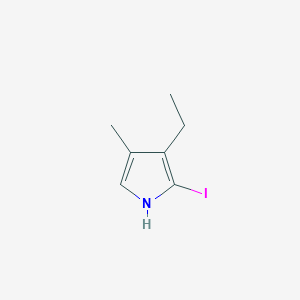
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)

